6-bromo-N-(4-pyridylmethyl)hexa namide
Description
6-Bromo-N-(4-pyridylmethyl)hexanamide is a brominated amide derivative featuring a hexanamide backbone substituted with a 4-pyridylmethyl group at the nitrogen position. Its molecular formula is C₁₂H₁₆BrN₂O, with a molecular weight of 299.18 g/mol. The compound combines a lipophilic alkyl chain with a polar pyridyl moiety, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors where halogen bonding and π-π interactions are critical.
Properties
Molecular Formula |
C12H17BrN2O |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
6-bromo-N-(pyridin-4-ylmethyl)hexanamide |
InChI |
InChI=1S/C12H17BrN2O/c13-7-3-1-2-4-12(16)15-10-11-5-8-14-9-6-11/h5-6,8-9H,1-4,7,10H2,(H,15,16) |
InChI Key |
IJXFGCDOOCHJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)CCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural similarities with other bromoalkylamides and pyridyl-containing derivatives. Key comparisons include:
Key Observations :
- Reactivity: The bromine atom in 6-bromo-N-(4-pyridylmethyl)hexanamide enhances electrophilicity compared to non-halogenated analogs, facilitating nucleophilic substitution reactions. This contrasts with methyl ester derivatives (e.g., compound 16 in ), where reactivity is dominated by the oxazolo-pyridine core .
- ¹H NMR: Pyridyl protons resonate at δ 7.2–8.5 ppm, with alkyl chain protons at δ 1.2–2.5 ppm.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
